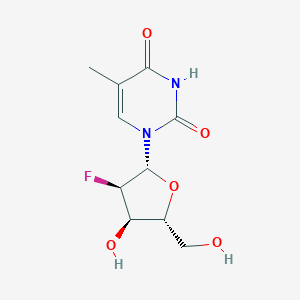

2'-Deoxy-2'-fluorothymidine

Description

Propriétés

IUPAC Name |

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJCSTXCAQSSJ-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924276 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122799-38-6 | |

| Record name | 2'-Fluorothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122799386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Precursor Synthesis and Fluorination Conditions

The radiosynthesis of 2'-deoxy-2'-[¹⁸F]fluorothymidine ([¹⁸F]FT) begins with a six-step preparation of the nosylate precursor from 5-methyluridine (Scheme 2 in). The precursor, 3-tert-butoxycarbonyl-1-(3',5'-di-O-benzoyl-2'-O-p-nitrophenylsulfonyl-β-D-arabinofuranosyl)thymine, undergoes nucleophilic displacement with [¹⁸F]fluoride in acetonitrile at 95°C for 10 minutes. The activated fluoride complex (K[¹⁸F]F-Kryptofix222) facilitates SN2 substitution, yielding crude [¹⁸F]FT with radiochemical purity (RCP) of 59.1 ± 17.2% (n = 20) before purification.

Key Parameters:

-

Reagents : K[¹⁸F]F-Kryptofix222, acetonitrile.

-

Temperature : 95°C.

-

Reaction Time : 10 minutes.

-

RCY : 9.2 ± 3.8% (n = 20).

Deprotection and Purification

Following fluorination, deprotection involves sequential removal of benzoyl and tert-butoxycarbonyl groups under acidic conditions. High-performance liquid chromatography (HPLC) on a C18 column with ethanol:water (15:85 v/v) achieves final RCP of 93.8 ± 3.2% (n = 20). Automation using a GE TracerLab FX synthesizer reduces synthesis time to 60 ± 5 minutes, with an overall isolated RCY of 5.5 ± 1.9%.

Direct Fluorination with DAST

Synthesis of Non-Radioactive FT

Non-radioactive FT is synthesized via diethylaminosulfur trifluoride (DAST)-mediated fluorination of 1-(3',5'-di-O-trityl-β-D-arabinofuranosyl)thymine (Scheme in). DAST selectively substitutes the 2'-hydroxyl group, followed by trifluoroacetic acid (TFA) deprotection of trityl groups. This four-step process yields FT in 43% overall chemical yield.

Reaction Conditions:

-

Fluorinating Agent : DAST.

-

Deprotection : TFA in dichloromethane.

-

Key Intermediate : 2,2'-anhydro-1-(β-D-arabinofuranosyl)thymine.

Advantages and Limitations

DAST fluorination avoids radioactive handling but requires anhydrous conditions and precise temperature control. The method’s scalability is limited by DAST’s sensitivity to moisture and the need for multi-step purification.

Silylation-Based Coupling Strategies

Trimethylsilyl Triflate (TMSOTf)-Assisted Synthesis

A simplified approach eliminates bromination steps by using TMSOTf as a Lewis acid for glycosidic bond formation (Fig 3 in). The method couples 2-deoxy-2-[¹⁸F]fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose with N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine (cytosine silyl ether) in acetonitrile at 120°C for 25 minutes.

Performance Metrics:

-

Solvent : Acetonitrile.

-

Coupling Efficiency : α:β anomer ratio = 2:1.

-

Isolated Yield : 10.59 ± 4.2% (n = 6; decay-corrected).

Comparison with Traditional Methods

TMSOTf reduces synthesis complexity but favors α-anomer formation. Polar solvents like acetonitrile increase α-selectivity, whereas non-polar solvents (e.g., toluene) improve β-anomer yields.

Microfluidic Radiosynthesis

Chip-Based Fluorination

Microfluidic platforms (e.g., EWOD chips) optimize [¹⁸F]FT synthesis by minimizing reagent volumes and reaction times. Fluorination occurs in a thexyl alcohol/DMSO mixture at 120°C for 3 minutes, followed by solid-phase extraction (SPE) purification.

Advantages:

-

Reagent Economy : ≤20 µL per reaction.

-

Automation : Integrated SPE reduces manual handling.

-

RCY Improvement : Radioactivity loss reduced from 33% to 15%.

ProTide Strategies for Enhanced Bioavailability

Relevance to FT:

-

Potential Application : Prodrugs could improve FT’s cellular uptake.

-

Synthetic Challenge : Requires stereoselective phosphorylation.

Critical Analysis of Methodologies

Yield and Purity Trade-Offs

| Method | RCY/Chemical Yield | Purity | Synthesis Time |

|---|---|---|---|

| Nosylate Displacement | 5.5 ± 1.9% | 93.8% | 60 minutes |

| DAST Fluorination | 43% | >95% | 24 hours |

| TMSOTf Coupling | 10.59 ± 4.2% | >98% | 158 minutes |

| Microfluidic | 15% (reduced loss) | 95% | 30 minutes |

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Deoxy-2’-fluorothymidine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various nucleoside analogs with different functional groups .

Applications De Recherche Scientifique

Tumor Proliferation Imaging

18F-FLT is primarily utilized in oncology for non-invasive imaging of tumor proliferation. It has been shown to correlate well with tumor growth rates and can provide valuable information about the aggressiveness of tumors. Studies have demonstrated that changes in 18F-FLT uptake can predict treatment responses in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.

- Case Study: Non-Small Cell Lung Cancer

A study involving advanced NSCLC patients treated with anti-PD-1 antibodies showed that changes in 18F-FLT PET parameters could predict therapeutic outcomes. Patients with stable disease exhibited a significant decrease in total lesion proliferation (TLP) at two weeks post-treatment compared to those with progressive disease .

Radiotherapy Response Monitoring

The ability of 18F-FLT to monitor early responses to radiotherapy has been extensively researched. It has been utilized to assess the effects of charged particle irradiation on tumor cells, revealing that reductions in 18F-FLT uptake occur more rapidly than changes in tumor size or growth rates.

- Case Study: Charged Particle Therapy

In vitro studies indicated that 18F-FLT uptake decreased significantly after proton and carbon ion irradiation, correlating with reduced cell proliferation ability. This suggests that 18F-FLT can serve as an early biomarker for assessing the effectiveness of particle beam therapies against tumors .

Research Tool for Tumor Biology

In preclinical settings, 18F-FLT has been employed to explore various aspects of tumor biology, including the effects of different therapeutic agents on cell proliferation. Its use in animal models allows researchers to investigate the mechanisms underlying treatment responses and the biological characteristics of tumors.

- Study Findings

A systematic review highlighted that despite confounding factors affecting 18F-FLT uptake, such as TK1 expression levels, it remains a valuable tool for monitoring treatment responses across diverse tumor models .

Comparative Analysis with Other Tracers

| Feature | 18F-FLT | 18F-FDG |

|---|---|---|

| Mechanism of Action | Nucleoside analog | Glucose analog |

| Uptake Mechanism | Nucleoside transporters | Glucose metabolism |

| Primary Application | Tumor proliferation | Metabolic activity |

| Sensitivity to Therapy Response | High | Moderate |

| Confounding Factors | TK1 expression | Glucose metabolism |

Mécanisme D'action

The mechanism of action of 2’-Deoxy-2’-fluorothymidine involves its incorporation into DNA, where it acts as a chain terminator. This prevents the elongation of the DNA strand, thereby inhibiting DNA synthesis . The compound is phosphorylated by thymidine kinases (TK1 and TK2), which facilitates its incorporation into the DNA strand . This mechanism is particularly useful in antiviral therapies and cancer treatment.

Comparaison Avec Des Composés Similaires

3'-Deoxy-3'-[18F]fluorothymidine (FLT)

- Structure : FLT substitutes fluorine at the 3' position instead of the 2' position.

- Function : FLT is a positron emission tomography (PET) tracer for imaging tumor proliferation. Its uptake correlates with thymidine kinase-1 (TK1) activity and Ki-67 proliferation indices, making it a biomarker for cellular DNA synthesis .

- Key Data : In lung cancer studies, FLT SUV (standardized uptake value) showed a strong correlation with Ki-67 scores (Rho = 0.94, P < 0.0001) compared to 2'-deoxy-2'-[18F]fluoro-D-glucose (FDG), which had lower specificity for proliferation .

Trifluridine (2'-Deoxy-5-(trifluoromethyl)uridine)

Thymidine (Unmodified Base Compound)

- Structure : Lacks fluorine modifications.

- Function: A natural nucleoside integral to DNA synthesis. Compared to fluorinated analogs, thymidine is rapidly metabolized by thymidine phosphorylase, limiting its diagnostic utility .

Mechanistic Insights

- This compound : The 2'-fluorine stabilizes RNA-like conformations, improving siRNA serum stability and target binding. Pseudohydrogen bonding between F2' and H8 of nucleobases further enhances duplex stability in 2'-F ANA:RNA hybrids .

- FLT : The 3'-fluorine prevents 3'-hydroxylation, trapping the compound intracellularly after phosphorylation by TK1. This accumulation reflects proliferative activity in tumors .

- Trifluridine : The 5-CF3 group sterically hinders DNA repair enzymes, leading to cytotoxic DNA mismatch and apoptosis .

Clinical and Preclinical Findings

- This compound: Preclinical studies highlight its role in RNase H-mediated RNA cleavage and antisense oligonucleotide therapies . No significant cytotoxicity is reported, unlike arabinose-based fluorinated drugs (e.g., fludarabine) .

- FLT: Clinical trials demonstrate its superiority over FDG in distinguishing malignant from benign lung lesions (specificity: 100% vs. 50%) . False negatives occur in low-proliferation tumors (e.g., carcinoma in situ) .

- Trifluridine : Approved for topical use in herpetic keratitis and systemic use in metastatic colorectal cancer. Dose-limiting neurotoxicity was observed in early trials of related analogs (e.g., FMAU) .

Activité Biologique

2'-Deoxy-2'-fluorothymidine (FLT) is a nucleoside analog that has garnered attention in both research and clinical applications, particularly in oncology. Its biological activity is primarily attributed to its role as a substrate for thymidine kinase (TK), an enzyme involved in DNA synthesis. This article explores the biological activity of FLT, focusing on its mechanisms, applications in cancer imaging, and relevant research findings.

FLT is structurally similar to thymidine but contains a fluorine atom at the 2' position, which enhances its metabolic stability and alters its interaction with cellular processes. Upon entering the cell, FLT is phosphorylated by thymidine kinase 1 (TK1) to form FLT-monophosphate, which can subsequently be converted to di- and triphosphate forms. This phosphorylation is crucial for its incorporation into DNA during the S-phase of the cell cycle, making it a valuable marker for cellular proliferation.

Key Points:

- Substrate for TK: FLT is selectively phosphorylated by TK1, which is often overexpressed in rapidly dividing tumor cells.

- Incorporation into DNA: Once phosphorylated, FLT can be incorporated into DNA, disrupting normal DNA synthesis and function.

Applications in Cancer Imaging

FLT has been extensively studied as a radiotracer in positron emission tomography (PET) imaging. Its ability to reflect tumor proliferation makes it a promising tool for monitoring cancer treatment response.

PET Imaging Studies

A notable study demonstrated the use of [^18F]FLT PET to evaluate tumor response to chemotherapy in mice models. The study involved:

- Tumor Model: C3H/Hej mice with radiation-induced fibrosarcoma.

- Treatment: Mice were treated with 5-fluorouracil (5-FU).

- Measurements: Tumor volume changes and [^18F]FLT uptake were assessed before and after treatment.

Findings:

- A significant decrease in [^18F]FLT uptake was observed post-treatment (47.8% and 27.1% reductions at 24 and 48 hours respectively compared to controls) .

- The reduction in FLT uptake correlated with histological markers of proliferation, such as PCNA labeling index, indicating its potential as a reliable biomarker for therapeutic efficacy .

Research Findings

Numerous studies have evaluated the biological activity of FLT, revealing insights into its cytotoxic effects and potential therapeutic applications.

Cytotoxicity Studies

Research has shown that FLT exhibits cytotoxic effects on various cancer cell lines. In vitro assays have demonstrated:

- Cell Viability Reduction: FLT treatment led to decreased viability in cancer cell lines compared to controls.

- Mechanisms of Action: The cytotoxic effects are attributed to interference with DNA synthesis and induction of apoptosis .

Comparative Studies

Comparative studies between FLT and other radiotracers such as [^18F]FDG have highlighted FLT's specificity for proliferating cells. For instance:

- Higher Specificity: Unlike [^18F]FDG, which also accumulates in inflammatory tissues, FLT uptake is more closely associated with tumor cell proliferation .

- Clinical Relevance: These properties make FLT a more suitable candidate for assessing tumor growth dynamics and treatment responses.

Tables Summarizing Key Research Findings

Case Studies

Case Study: Monitoring Tumor Response

In a clinical setting, patients undergoing chemotherapy were monitored using [^18F]FLT PET scans. Results indicated that changes in FLT uptake could predict treatment outcomes earlier than conventional imaging techniques, allowing for timely adjustments in therapeutic strategies.

Q & A

Q. How does the 2'-fluoro modification influence the structural stability of thymidine derivatives in nucleic acid duplexes?

The 2'-fluoro substitution at the sugar moiety alters duplex stability by modulating sugar puckering and hydrogen-bonding interactions. Studies show that 2'-deoxy-2'-fluoro-arabinose destabilizes Hoogsteen base-paired poly(A) duplexes under low pH or ammonium ion conditions, whereas 2'-O-methyl or ribo-configured fluoro modifications stabilize duplex formation. This differential effect arises from steric hindrance and electronic perturbations, making these derivatives useful for designing pH- or ion-responsive nucleic acid structures .

Q. What synthetic methodologies are employed to incorporate 2'-deoxy-2'-fluorothymidine into oligonucleotides?

Electrophilic fluorination of 2-deoxyribonolactone precursors is a key strategy for stereoselective synthesis. For example, diastereocontrolled fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) yields arabino- or ribo-configured 2'-fluoro-nucleosides. These are subsequently phosphoramidated for solid-phase oligonucleotide synthesis. Stability enhancements, such as using 2'-deoxy-2'-fluorocytidine/uridine in SELEX aptamers, improve nuclease resistance while maintaining target-binding affinity .

Q. How is this compound utilized in nucleotide metabolism studies?

This derivative serves as a substrate or inhibitor for enzymes like thymidine kinase 1 (TK1) and ribonucleotide reductase (RNR). Radiolabeled versions (e.g., [18F]-FLT) track thymidine salvage pathway activity in cell proliferation assays. Competitive inhibition experiments with this compound triphosphate reveal mechanistic insights into substrate specificity and catalytic efficiency of nucleotide-metabolizing enzymes .

Advanced Research Questions

Q. What experimental design considerations are critical for PET imaging studies using this compound analogs?

Key factors include:

- Tracer Selection : Compare 2'-fluoro derivatives (e.g., FLT) with alternatives like FMAU (1-(2'-deoxy-2'-fluoro-D-arabinofuranosyl)thymine), which lacks bone uptake and bladder interference, improving tumor-specific signal .

- Kinetic Modeling : Use compartmental models to quantify tracer uptake (e.g., Patlak analysis) and correlate with Ki-67 immunohistochemistry for validation .

- Control Experiments : Include FDG ([18F]-fluorodeoxyglucose) to distinguish proliferation from metabolic activity.

Q. How can contradictory data on tracer efficacy (e.g., FLT vs. FMAU) be resolved in cell proliferation imaging?

Discrepancies arise from differences in substrate specificity (e.g., TK1 affinity), catabolism rates, and tissue distribution. To address this:

- Perform in vitro enzyme kinetics assays to quantify phosphorylation efficiency.

- Conduct biodistribution studies in murine models to compare tracer retention in target vs. non-target tissues.

- Validate with siRNA-mediated TK1 knockdown to confirm tracer specificity .

Q. What mechanisms underlie the inhibition of base excision repair (BER) glycosylases by 2'-fluorinated thymidine analogs?

2'-fluoro-thymidine glycol (FThyGly) derivatives act as mechanism-based inhibitors by mimicking natural substrates. For example, FThyGly incorporated into DNA traps human thymine DNA glycosylase (hTDG) in a non-productive complex, blocking repair activity. Structural studies (e.g., X-ray crystallography) reveal fluorine-induced distortions in the enzyme active site, preventing base excision .

Q. How do 2'-fluoro modifications impact the interaction of NAD+ analogs with sirtuins or CD38 enzymes?

2'-deoxy-2'-fluoro-arabino-NAD+ exhibits enhanced stability and potency (Ki = 61 nM) against CD38 due to fluorine’s electronegativity, which strengthens hydrogen bonding with catalytic residues. In contrast, 2'-deoxy-2',2'-difluoro-NAD+ shows reduced hydrolysis rates in sirtuin assays, enabling real-time monitoring of ADP-ribosylation dynamics .

Methodological Tables

Q. Table 1. Comparative Properties of PET Tracers for Proliferation Imaging

| Tracer | Target Enzyme | Bone Uptake | Clinical Stage | Key Advantage |

|---|---|---|---|---|

| [18F]-FLT | TK1 | High | Phase III | Correlates with Ki-67 |

| [18F]-FMAU | TK1/TK2 | Low | Phase II | Reduced urinary excretion |

| [11C]-Thymidine | TK1 | Moderate | Preclinical | Natural substrate analog |

| Data compiled from . |

Q. Table 2. Stability of 2'-Fluoro-Modified Duplexes Under Different Conditions

| Modification | pH 5.0 Stability | NH4+ Stability | Conformation |

|---|---|---|---|

| 2'-fluoro-arabinose | Destabilized | Destabilized | C3'-endo |

| 2'-O-methyl | Stabilized | Stabilized | C2'-endo |

| 2'-fluoro-ribose | Stabilized | Neutral | C3'-endo |

| Data adapted from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.